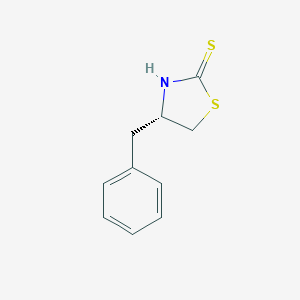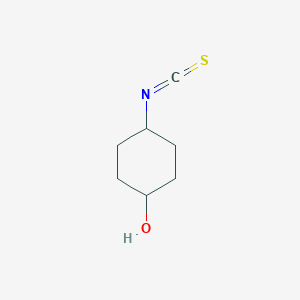![molecular formula C18H22Cl6NO8P B067433 (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 162518-54-9](/img/structure/B67433.png)
(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as TCPP, is a chemical compound that has been widely used in scientific research. TCPP is a phosphonate ester derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen. TCPP has been synthesized and studied for its potential use as an anti-inflammatory agent and as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid as an anti-inflammatory agent is not fully understood. It is believed that (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects:
(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has been shown to have anti-inflammatory properties in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has also been shown to selectively bind to metal ions such as zinc and copper.
实验室实验的优点和局限性
One advantage of using (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid as a fluorescent probe for metal ion detection is its high selectivity for zinc and copper. (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has been shown to selectively bind to these metal ions and emit a fluorescent signal upon binding. One limitation of using (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is its relatively low fluorescence quantum yield, which can limit its sensitivity for metal ion detection.
List of
未来方向
1. Further studies on the mechanism of action of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid as an anti-inflammatory agent.
2. Development of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid-based fluorescent probes for the detection of other metal ions.
3. Investigation of the potential use of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid as a therapeutic agent for the treatment of inflammatory diseases.
4. Optimization of the synthesis method for (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid to improve yield and purity.
5. Development of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid-based sensors for the detection of metal ions in environmental and biological samples.
合成方法
The synthesis of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves the reaction of naproxen with phosphorus oxychloride and 2,2,2-trichloroethanol to form the intermediate 2,2,2-trichloroethyl ester of naproxen. This intermediate is then reacted with bis(2,2,2-trichloroethoxy)phosphoryl chloride to form (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.
科学研究应用
(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has been used in scientific research for various purposes. It has been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines in vitro. (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has also been used as a fluorescent probe for the detection of metal ions such as zinc and copper. (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has been shown to selectively bind to these metal ions and emit a fluorescent signal upon binding.
属性
CAS 编号 |
162518-54-9 |
|---|---|
产品名称 |
(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
分子式 |
C18H22Cl6NO8P |
分子量 |
624.1 g/mol |
IUPAC 名称 |
(2S)-3-[4-[bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H22Cl6NO8P/c1-16(2,3)32-15(28)25-13(14(26)27)8-11-4-6-12(7-5-11)33-34(29,30-9-17(19,20)21)31-10-18(22,23)24/h4-7,13H,8-10H2,1-3H3,(H,25,28)(H,26,27)/t13-/m0/s1 |
InChI 键 |
CXHPPDBOJQLCND-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)C(=O)O |
同义词 |
nα-boc-o-[bis-(2,2,2-trichloroethyl)phospho]-l-tyrosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)





